molecular formula C12H14O4 B2394364 8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid CAS No. 923243-36-1

8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No. B2394364
CAS RN: 923243-36-1
M. Wt: 222.24
InChI Key: HXLKJFYRNADSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a compound belonging to the class of organic compounds known as benzopyrans. It is a pale yellow crystalline solid with a molecular formula of C12H10O3. It is a structural analog of the widely studied compound 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (MDHC). 8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been widely studied for its potential applications in scientific research, including its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid and the production of inflammatory leukotrienes. Additionally, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine and the regulation of neurotransmission.

Mechanism of Action

8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been studied for its mechanism of action. It is believed to act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE) through a mechanism of competitive inhibition. It is thought to bind to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been studied for its biochemical and physiological effects. Studies have shown that it may have anti-inflammatory, analgesic, and anti-oxidant effects, as well as the potential to inhibit the growth of certain cancer cells. In addition, it has been shown to inhibit the breakdown of acetylcholine, which may lead to an increase in cognitive function.

Advantages and Limitations for Lab Experiments

8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several advantages and limitations for lab experiments. The compound is relatively stable and has a high purity, making it suitable for use in a variety of scientific research applications. However, it is not water soluble and must be dissolved in an organic solvent prior to use. Additionally, it is not approved for use in humans and should only be used in animal studies under strict safety protocols.

Future Directions

The potential applications of 8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid are far-reaching and could have implications for a variety of medical conditions. Further research is needed to determine the exact mechanism of action and the full range of its biochemical and physiological effects. Additionally, further studies should be conducted to explore its potential as an anti-inflammatory, analgesic, and anti-oxidant agent. Additionally, further research should be conducted to explore its potential as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE). Finally, additional studies should be conducted to explore its potential as an inhibitor of the growth of certain cancer cells.

Synthesis Methods

8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is synthesized by the reaction of 8-hydroxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid with ethyl bromide in the presence of sodium hydroxide. The reaction is carried out at room temperature and yields a pale yellow crystalline solid with a purity of 98%.

properties

IUPAC Name

8-ethoxy-3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-10-5-3-4-8-6-9(12(13)14)7-16-11(8)10/h3-5,9H,2,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLKJFYRNADSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

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